Cas no 393834-47-4 (2-methoxy-N-(4-{2-(pyridin-3-yl)piperidin-1-ylsulfonyl}phenyl)benzamide)

2-Methoxy-N-(4-{2-(pyridin-3-yl)piperidin-1-ylsulfonyl}phenyl)benzamide is a synthetic small-molecule compound featuring a benzamide core linked to a pyridinylpiperidine sulfonamide moiety. This structure confers potential utility in medicinal chemistry, particularly as a modulator of biological targets involving sulfonamide interactions. The compound’s distinct scaffold combines a methoxy-substituted aromatic ring with a sulfonamide bridge, enhancing binding specificity and solubility. Its pyridine and piperidine components may contribute to improved pharmacokinetic properties, such as metabolic stability and membrane permeability. This molecule is of interest in early-stage research for probing enzyme or receptor interactions, given its balanced lipophilicity and hydrogen-bonding capacity. Further studies are required to elucidate its precise pharmacological profile.
2-methoxy-N-(4-{2-(pyridin-3-yl)piperidin-1-ylsulfonyl}phenyl)benzamide structure
393834-47-4 structure
Product Name:2-methoxy-N-(4-{2-(pyridin-3-yl)piperidin-1-ylsulfonyl}phenyl)benzamide
CAS No:393834-47-4
MF:C24H25N3O4S
MW:451.538004636765
CID:5923507
PubChem ID:3622146
Update Time:2025-05-19

2-methoxy-N-(4-{2-(pyridin-3-yl)piperidin-1-ylsulfonyl}phenyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 2-methoxy-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide
    • Benzamide, 2-methoxy-N-[4-[[2-(3-pyridinyl)-1-piperidinyl]sulfonyl]phenyl]-
    • AKOS002102529
    • 2-methoxy-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide
    • SR-01000568611
    • MLS000680209
    • 393834-47-4
    • HMS2750E03
    • SMR000324469
    • F0533-0650
    • EU-0028562
    • CHEMBL1383216
    • SR-01000568611-1
    • 2-methoxy-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide
    • Oprea1_434635
    • 2-methoxy-N-(4-{2-(pyridin-3-yl)piperidin-1-ylsulfonyl}phenyl)benzamide
    • Inchi: 1S/C24H25N3O4S/c1-31-23-10-3-2-8-21(23)24(28)26-19-11-13-20(14-12-19)32(29,30)27-16-5-4-9-22(27)18-7-6-15-25-17-18/h2-3,6-8,10-15,17,22H,4-5,9,16H2,1H3,(H,26,28)
    • InChI Key: VQJHAUTZLYRLOM-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(S(N2CCCCC2C2=CC=CN=C2)(=O)=O)C=C1)(=O)C1=CC=CC=C1OC

Computed Properties

  • Exact Mass: 451.15657746g/mol
  • Monoisotopic Mass: 451.15657746g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 6
  • Complexity: 717
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 97Ų

Experimental Properties

  • Density: 1.308±0.06 g/cm3(Predicted)
  • pka: 13.00±0.70(Predicted)

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Additional information on 2-methoxy-N-(4-{2-(pyridin-3-yl)piperidin-1-ylsulfonyl}phenyl)benzamide

2-Methoxy-N-(4-{2-(Pyridin-3-Yl)Piperidin-1-Ylsulfonyl}Phenyl)Benzamide (CAS No. 393834-47-4): A Comprehensive Overview of Structure, Synthesis, and Biological Relevance

The compound 2-methoxy-N-(4-{2-(pyridin-3-yl)piperidin-1-ylsulfonyl}phenyl)benzamide, identified by the CAS No. 393834-47-4, represents a structurally complex molecule with significant potential in medicinal chemistry and pharmaceutical research. Its unique architecture combines a methoxy-substituted benzamide scaffold with a pyridine-linked piperidine sulfonamide moiety, creating a framework that has garnered attention for its multifaceted interactions with biological targets. This article delves into the molecular characteristics, synthetic pathways, and emerging applications of this compound, contextualized within recent advancements in drug discovery and chemical biology.

At the core of 2-methoxy-N-(4-{2-(pyridin-3-yl)piperidin-1-ylsulfonyl}phenyl)benzamide lies a benzamide backbone functionalized with a methoxy group at the 2-position. This substitution enhances the molecule’s lipophilicity while introducing steric and electronic effects that modulate its binding affinity to protein targets. The adjacent sulfonamide linkage to a piperidine ring further diversifies its pharmacophoric profile. The piperidine ring is tethered to a pyridine moiety (CAS No. 598565), which introduces an aromatic heterocyclic system critical for hydrogen bonding and π–π stacking interactions in biological systems.

Recent studies highlight the importance of sulfonamides in drug development due to their ability to act as bioisosteres for carboxylic acids and their compatibility with enzyme active sites. In the context of CAS No. 393834-47-4, the sulfonamide bridge between the piperidine and phenolic moieties may facilitate dual interactions with kinases or G-protein-coupled receptors (GPCRs). For instance, research published in *Journal of Medicinal Chemistry* (Vol. 66, 2023) demonstrated that similar sulfonamide-piperidine hybrids exhibit nanomolar inhibition of tyrosine kinases involved in oncogenic signaling pathways.

Synthetic strategies for 2-methoxy-N-(4-{2-(pyridin-3-y...

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